(R)-tert-Butyl 3-cyanopiperidine
Description
Properties
Molecular Formula |
C10H18N2 |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(3R)-1-tert-butylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C10H18N2/c1-10(2,3)12-6-4-5-9(7-11)8-12/h9H,4-6,8H2,1-3H3/t9-/m0/s1 |
InChI Key |
KAVSPDNXSQRJMV-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)N1CCC[C@H](C1)C#N |
Canonical SMILES |
CC(C)(C)N1CCCC(C1)C#N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Metallation-Substitution
A key enantioselective approach involves the use of chiral bases to mediate metallation at the piperidine C3 position. In one protocol, (S)-tert-butyl 2-cyanopiperidine-1-carboxylate was synthesized via TMPMgCl (tetramethylpiperidinyl magnesium chloride)-mediated deprotonation followed by electrophilic trapping with cyanating agents. For the (R)-enantiomer, inversion of stereochemistry requires either chiral auxiliary-directed synthesis or resolution techniques.
Enzymatic Resolution
Racemic tert-butyl 3-cyanopiperidine-1-carboxylate can be resolved using lipases or esterases. For example, Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer, leaving the (R)-enantiomer intact.
Boc Protection and Cyanation Strategies
Two-Step Boc Protection and Dehydration
A common route starts with 3-hydroxypiperidine, which undergoes Boc protection followed by dehydration of a carbamate intermediate:
- Boc Protection :
- Cyanation :
Direct Cyanation of Boc-Protected Piperidine
Phosphorus oxychloride (POCl₃) in pyridine efficiently converts tert-butyl 3-carbamoylpiperidine-1-carboxylate to the cyano derivative:
- Reaction : POCl₃ (1.5 eq.) in pyridine at 0°C → room temperature.
- Yield : Quantitative (100%).
- Advantage : Avoids intermediate isolation, suitable for large-scale synthesis.
Photoredox-Mediated Cyanation
Visible light-driven methods using iridium catalysts enable direct C–H cyanation. For tert-butyl 4-cyanopiperidine-1-carboxylate, a photoredox protocol achieved 66% yield:
- Catalyst : Ir(dCF₃bpy)₂(dtbbpy)PF₆ (1 mol%).
- Conditions : K₃PO₄ as base, isonitrile as cyanide source.
- Applicability : Likely adaptable to the C3 position with modified directing groups.
Comparative Analysis of Methods
Challenges and Optimization Opportunities
- Stereochemical Control : Existing methods for (R)-enantiomer synthesis are less documented than (S)-counterparts. Chiral pool synthesis using (R)-3-hydroxypiperidine could bypass resolution steps.
- Cyanation Efficiency : POCl₃-mediated dehydration offers high yields but generates corrosive byproducts. Trifluoroacetic anhydride (TFAA) alternatives provide milder conditions (87% yield).
- Green Chemistry : TEMPO/NaOCl oxidation reduces heavy metal use compared to traditional Swern oxidation.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-tert-butylpiperidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Substitution: The tert-butyl and carbonitrile groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl halides, and cyanides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized piperidine derivatives.
Scientific Research Applications
There appears to be no information about the applications of the compound "(R)-tert-Butyl 3-cyanopiperidine." However, the search results contain information on the applications of similar compounds, such as tert-Butyl 3-cyanopiperidine-1-carboxylate and (R)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate .
tert-Butyl 3-cyanopiperidine-1-carboxylate
Tert-butyl 3-cyanopiperidine-1-carboxylate can be used in the synthesis of (R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate .
The preparation of tert-butyl 3-cyanopiperidine-1-carboxylate can be done by adding trifluoroaceticanhydride to tert-butyl-3- carbamoyl piperidine-l-carboxylate in anhydrous dichloromethane .
Tert-butyl 3-cyanopiperidine-1-carboxylate can be reduced using lithium aluminium tetrahydride to obtain a crude compound which can be used for further steps .
Related Compounds
Other related compounds include:
- (R)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate
- (S)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate
- tert-Butyl 4-cyanopiperidine-1-carboxylate
- 1-Boc-4-(Cyanomethyl)piperidine
- (R)-tert-Butyl 3-cyanopiperazine-1-carboxylate
- tert-butyl 4-(4-tert-butylbenzyl)-4-cyanopiperidine-1-carboxylate
- tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
Mechanism of Action
The mechanism of action of (3R)-1-tert-butylpiperidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₁H₁₈N₂O₂
- CAS Registry Numbers : 915226-39-0 (racemic mixture), 915226-44-7 (stereospecific form)
- Physical State : Typically a white to off-white crystalline solid.
- Applications : Used in the synthesis of kinase inhibitors, protease inhibitors, and modulators of G-protein-coupled receptors (GPCRs).
Comparison with Structurally Similar Compounds
Cyano-Substituted Piperidine Derivatives
Key Findings :
Carbamate and Carbamoyl Derivatives
Compounds with carbamate or carbamoyl groups exhibit divergent solubility and stability profiles.
Key Findings :
Oxo and Ester-Modified Piperidines
Oxo (keto) and ester-functionalized derivatives are prevalent in prodrug design.
Key Findings :
Spirocyclic and Bicyclic Analogs
Spirocyclic systems offer conformational rigidity, influencing target engagement.
| Compound Name | CAS Number | Key Structural Feature | Similarity Score | Reference |
|---|---|---|---|---|
| tert-Butyl 3-oxo-2,6-diazaspiro[4.5]decane | 1160246-75-2 | Spirocyclic 2,6-diaza system | 0.91 |
Key Findings :
- Spirocyclic analogs (e.g., 1160246-75-2) exhibit improved metabolic stability but reduced synthetic accessibility compared to (R)-tert-Butyl 3-cyanopiperidine .
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